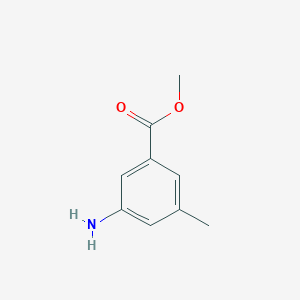

Methyl 3-amino-5-methylbenzoate

Description

The exact mass of the compound Methyl 3-amino-5-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJRIMLTKIFIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610923 | |

| Record name | Methyl 3-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-15-8 | |

| Record name | Benzoic acid, 3-amino-5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18595-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 3-amino-5-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Methyl 3-amino-5-methylbenzoate, a valuable building block in medicinal chemistry and drug development. This document outlines two principal synthetic routes, including detailed experimental protocols adapted from analogous chemical transformations, quantitative data representation, and workflow visualizations to aid in laboratory-scale production.

Introduction

Methyl 3-amino-5-methylbenzoate is an aromatic amine and ester derivative that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and other biologically active compounds. Its substituted benzene ring offers multiple points for further functionalization, making it a versatile component in organic synthesis. The two most common and logical pathways for the synthesis of Methyl 3-amino-5-methylbenzoate are the direct esterification of 3-amino-5-methylbenzoic acid and a multi-step process involving the nitration of a toluene derivative followed by reduction of the nitro group.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 3-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2305-37-5 | Starting material for Route 1.[1][2] |

| Methyl 3-amino-5-methylbenzoate | C₉H₁₁NO₂ | 165.19 | 18595-15-8 | Final Product. |

| 3-Methylbenzoic acid (m-toluic acid) | C₈H₈O₂ | 136.15 | 99-04-7 | Starting material for Route 2. |

| Methyl 3-methylbenzoate | C₉H₁₀O₂ | 150.17 | 99-36-5 | Intermediate for Route 2. |

| Methyl 3-methyl-5-nitrobenzoate | C₉H₉NO₄ | 195.17 | 55281-77-1 | Intermediate for Route 2. |

Synthesis Pathways

Two primary routes for the synthesis of Methyl 3-amino-5-methylbenzoate are presented below.

Route 1: Fischer Esterification of 3-Amino-5-methylbenzoic acid

This direct approach involves the acid-catalyzed esterification of the commercially available 3-amino-5-methylbenzoic acid with methanol. This method is straightforward but relies on the availability of the starting carboxylic acid, which can be costly.[1][3]

Route 2: Reduction of Methyl 3-methyl-5-nitrobenzoate

This three-step pathway begins with the more readily available 3-methylbenzoic acid. The process involves:

-

Esterification: Conversion of 3-methylbenzoic acid to its methyl ester.

-

Nitration: Introduction of a nitro group at the 5-position of the aromatic ring.

-

Reduction: Conversion of the nitro group to an amine.

Experimental Protocols

The following are detailed experimental protocols for the key transformations. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrates.

Protocol 1: Fischer Esterification of 3-Amino-5-methylbenzoic acid

This protocol is adapted from the standard Fischer esterification of substituted benzoic acids.

Materials:

-

3-Amino-5-methylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Methyl 3-methyl-5-nitrobenzoate

This protocol is a two-step process starting from 3-methylbenzoic acid.

Step 2a: Esterification of 3-Methylbenzoic acid Follow the procedure outlined in Protocol 1, substituting 3-amino-5-methylbenzoic acid with 3-methylbenzoic acid.

Step 2b: Nitration of Methyl 3-methylbenzoate This procedure is adapted from the nitration of methyl benzoate.[4][5]

Materials:

-

Methyl 3-methylbenzoate

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Deionized Water

-

Methanol (for recrystallization)

Procedure:

-

To a flask containing methyl 3-methylbenzoate (1.0 eq), add concentrated sulfuric acid (approx. 2.5 eq) slowly while cooling in an ice-salt bath to maintain a temperature below 10°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq), keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Allow the ice to melt, and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from methanol to obtain pure methyl 3-methyl-5-nitrobenzoate.

Protocol 3: Reduction of Methyl 3-methyl-5-nitrobenzoate

This protocol describes a standard catalytic hydrogenation for the reduction of an aromatic nitro group.

Materials:

-

Methyl 3-methyl-5-nitrobenzoate

-

Methanol or Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the nitro compound)

-

Hydrogen gas

-

Celite

Procedure:

-

Dissolve methyl 3-methyl-5-nitrobenzoate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add the 10% Pd/C catalyst.

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 3-amino-5-methylbenzoate.

-

If necessary, purify the product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the described synthetic routes.

| Parameter | Route 1: Fischer Esterification | Route 2a: Esterification | Route 2b: Nitration | Route 2c: Reduction |

| Starting Material | 3-Amino-5-methylbenzoic acid | 3-Methylbenzoic acid | Methyl 3-methylbenzoate | Methyl 3-methyl-5-nitrobenzoate |

| Key Reagents | Methanol, H₂SO₄ | Methanol, H₂SO₄ | HNO₃, H₂SO₄ | Pd/C, H₂ |

| Reaction Time | 4-6 hours | 4-6 hours | 1-2 hours | 4-12 hours |

| Reaction Temperature | Reflux | Reflux | 0-15 °C | Room Temperature |

| Typical Yield | >90% (by analogy) | >90% (by analogy) | 70-85% (by analogy) | >95% (by analogy) |

| Product | Methyl 3-amino-5-methylbenzoate | Methyl 3-methylbenzoate | Methyl 3-methyl-5-nitrobenzoate | Methyl 3-amino-5-methylbenzoate |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

References

- 1. 3-Amino-5-methylbenzoic acid | 2305-37-5 | CAA30537 [biosynth.com]

- 2. 3-Amino-5-methylbenzoic acid | C8H9NO2 | CID 18405678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. southalabama.edu [southalabama.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Methyl 3-amino-5-methylbenzoate (CAS No: 18595-15-8). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a building block in the synthesis of more complex molecules. This document summarizes key quantitative data in a structured format, outlines a common experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.

Core Chemical and Physical Properties

Methyl 3-amino-5-methylbenzoate is a substituted aromatic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C9H11NO2 | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2][3] |

| CAS Number | 18595-15-8 | [1][2][4] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 303.1±22.0 °C (Predicted) | [1][2] |

| Density | 1.132±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.57±0.10 (Predicted) | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Synthesis of Methyl 3-amino-5-methylbenzoate

A prevalent method for the synthesis of Methyl 3-amino-5-methylbenzoate is through the esterification of 3-amino-5-methylbenzoic acid. The following protocol is a common approach.

Experimental Protocol: Esterification of 3-amino-5-methylbenzoic acid

This procedure details the synthesis of Methyl 3-amino-4-methylbenzoate via the esterification of 3-amino-4-methylbenzoic acid using thionyl chloride in methanol. This method is known for its high yields.[5]

Materials:

-

3-amino-4-methylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl2)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO4)

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) in anhydrous methanol (25 mL).[6]

-

Cool the solution in an ice bath.[6]

-

Slowly add thionyl chloride (1.71 g, 1.05 mL, 14.4 mmol) dropwise to the stirred solution.[6]

-

Remove the ice bath and heat the mixture to reflux for 4 hours.[6]

-

After reflux, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.[6]

-

To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate (40 mL) to neutralize the acid.[6]

-

Extract the aqueous layer with ethyl acetate.[6]

-

Combine the organic extracts and dry them over magnesium sulfate.[6]

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[6]

-

The product, Methyl 3-amino-4-methylbenzoate, is typically obtained as a beige powder with a yield of around 97%.[6]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-amino-5-methylbenzoate via esterification.

Safety and Handling

Methyl 3-aminobenzoate is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[8]

Spectroscopic Data

This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All laboratory work should be conducted with appropriate safety measures and in compliance with all applicable regulations.

References

- 1. chembk.com [chembk.com]

- 2. METHYL 3-AMINO-5-METHYLBENZOATE CAS#: 18595-15-8 [m.chemicalbook.com]

- 3. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-5-methylbenzoate | CAS:18595-15-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. aiinmr.com [aiinmr.com]

"Methyl 3-amino-5-methylbenzoate" CAS number lookup

CAS Number: 18595-15-8

For Research, Scientific, and Drug Development Professionals

This technical guide provides comprehensive information on Methyl 3-amino-5-methylbenzoate, a key chemical intermediate. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis via Fischer esterification, and includes relevant safety information.

Compound Identification and Properties

Methyl 3-amino-5-methylbenzoate is an aromatic amine and ester compound. Its structure is foundational for the synthesis of more complex molecules in medicinal chemistry and materials science.

Table 1: Physicochemical and Identification Data for Methyl 3-amino-5-methylbenzoate

| Property | Value | Reference(s) |

| CAS Number | 18595-15-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 303.1 ± 22.0 °C (Predicted) | [3] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [3] |

| Purity (HPLC) | 97.21% | [2] |

| Storage | 2-8°C, protect from light, store under inert atmosphere | [2][3] |

| ¹H NMR Spectrum | Consistent with structure | [2] |

Experimental Protocols: Synthesis

The most common and direct method for the preparation of Methyl 3-amino-5-methylbenzoate is the acid-catalyzed Fischer esterification of its parent carboxylic acid, 3-amino-5-methylbenzoic acid. The following protocol is a representative procedure based on established methods for analogous compounds.[4][5][6]

Synthesis via Fischer Esterification

This procedure involves the reaction of 3-amino-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions.[7]

Materials and Reagents:

-

3-amino-5-methylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum filtration apparatus (e.g., Büchner funnel)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid). Place a magnetic stir bar in the flask.

-

Catalyst Addition: While stirring the solution, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic and may cause the precipitation of the aminobenzoic acid salt, which will redissolve as the reaction heats.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the excess methanol.

-

Carefully pour the residue into a beaker containing ice water. This will precipitate the crude product.

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture with stirring until gas evolution ceases and the pH is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and deprotonates any remaining ammonium salt of the product.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them sequentially with deionized water and then with brine.

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Isolation of Product: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude Methyl 3-amino-5-methylbenzoate.

Purification

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of a hot solvent, such as a mixture of ethanol and water or toluene.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow and Process Visualization

The synthesis and purification process can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of Methyl 3-amino-5-methylbenzoate.

Safety and Handling

For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its structural analogs. General precautions are summarized below.

Table 2: General Safety and Hazard Information

| Hazard Type | Precautionary Statement | Reference(s) |

| Eye Irritation | Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles. | [8] |

| Skin Irritation | May cause skin irritation. Wear appropriate protective gloves and clothing. | [8] |

| Inhalation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. | [8] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. | [9] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [8] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [8] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [8] |

This guide is intended for use by qualified professionals and should be supplemented with institutional safety protocols and a thorough literature review before any experimental work is undertaken.

References

- 1. Methyl 3-amino-5-methylbenzoate | CAS:18595-15-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. file.leyan.com [file.leyan.com]

- 3. METHYL 3-AMINO-5-METHYLBENZOATE CAS#: 18595-15-8 [m.chemicalbook.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data Landscape of Methyl 3-amino-5-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-methylbenzoate is a small organic molecule with potential applications in pharmaceutical and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the molecular structure and confirming the identity of synthesized compounds. This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 3-amino-5-methylbenzoate, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 3-amino-5-methylbenzoate. These predictions were generated using established computational algorithms.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-amino-5-methylbenzoate (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (C2-H) | 6.85 | Singlet | 1H |

| Ar-H (C4-H) | 6.60 | Singlet | 1H |

| Ar-H (C6-H) | 7.10 | Singlet | 1H |

| -OCH₃ | 3.85 | Singlet | 3H |

| Ar-CH₃ | 2.30 | Singlet | 3H |

| -NH₂ | 3.70 | Broad Singlet | 2H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-amino-5-methylbenzoate (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 167.5 |

| C3 (-NH₂) | 146.0 |

| C5 (-CH₃) | 138.0 |

| C1 | 131.0 |

| C6 | 120.0 |

| C2 | 118.0 |

| C4 | 115.0 |

| -OCH₃ | 52.0 |

| Ar-CH₃ | 21.5 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for Methyl 3-amino-5-methylbenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1720-1700 | Strong | C=O stretch (ester) |

| 1620-1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1450-1400 | Medium | Aromatic C=C stretch |

| 1300-1200 | Strong | C-O stretch (ester) |

| 1100-1000 | Medium | C-N stretch |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for Methyl 3-amino-5-methylbenzoate (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Possible Fragment |

| 165 | 100 | [M]⁺ (Molecular Ion) |

| 134 | 75 | [M - OCH₃]⁺ |

| 106 | 50 | [M - COOCH₃]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like Methyl 3-amino-5-methylbenzoate. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Infrared (IR) Spectroscopy

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a newly synthesized compound such as Methyl 3-amino-5-methylbenzoate.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a compound.

An In-depth Technical Guide to Methyl 3-amino-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-amino-5-methylbenzoate, a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to provide a robust understanding of its characteristics.

Molecular Structure and Properties

Methyl 3-amino-5-methylbenzoate possesses a benzene ring substituted with an amino group, a methyl group, and a methyl ester group at positions 3, 5, and 1, respectively. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and potential applications in the design of novel bioactive molecules.

Table 1: Physicochemical Properties of Methyl 3-amino-5-methylbenzoate

| Property | Value | Reference |

| CAS Number | 18595-15-8 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Boiling Point (Predicted) | 303.1 ± 22.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [2] |

| Appearance | Yellow to brown solid (predicted) | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Synthesis of Methyl 3-amino-5-methylbenzoate

The synthesis of Methyl 3-amino-5-methylbenzoate can be approached through two primary synthetic pathways, leveraging common reactions in organic chemistry. The selection of a particular route may depend on the availability of starting materials and desired scale.

References

Starting materials for "Methyl 3-amino-5-methylbenzoate" synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-amino-5-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document details two principal pathways: the esterification of 3-amino-5-methylbenzoic acid and the reduction of methyl 3-methyl-5-nitrobenzoate. Each route is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.

Core Synthetic Pathways

The synthesis of Methyl 3-amino-5-methylbenzoate can be efficiently achieved through two distinct, yet convergent, synthetic strategies.

Route 1: Esterification of 3-amino-5-methylbenzoic acid. This pathway involves the initial synthesis of 3-amino-5-methylbenzoic acid followed by its esterification to the final product. The amino acid precursor is typically prepared by the reduction of 3-nitro-5-methylbenzoic acid.

Route 2: Reduction of methyl 3-methyl-5-nitrobenzoate. This alternative approach begins with the nitration of a suitable methyl benzoate derivative to yield methyl 3-methyl-5-nitrobenzoate, which is then reduced to the target amino ester.

The selection of a particular route may be influenced by factors such as the availability of starting materials, desired overall yield, and scalability of the process.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in the synthesis of Methyl 3-amino-5-methylbenzoate, based on analogous and established procedures.

Table 1: Synthesis of 3-amino-5-methylbenzoic acid (Precursor for Route 1)

| Parameter | Step 1: Nitration of 3-methylbenzoic acid | Step 2: Reduction of 3-nitro-5-methylbenzoic acid |

| Starting Material | 3-methylbenzoic acid | 3-nitro-5-methylbenzoic acid |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Pd/C, H₂ (gas) |

| Solvent | Sulfuric Acid | Methanol or Ethanol |

| Reaction Temperature | 0-15 °C | Room Temperature |

| Reaction Time | 1-2 hours | 4-12 hours |

| Typical Yield | 80-90% | >95% |

Table 2: Synthesis of Methyl 3-amino-5-methylbenzoate via Route 1 (Esterification)

| Parameter | Esterification of 3-amino-5-methylbenzoic acid |

| Starting Material | 3-amino-5-methylbenzoic acid |

| Key Reagents | Methanol, Conc. H₂SO₄ (catalyst) |

| Solvent | Methanol |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Table 3: Synthesis of methyl 3-methyl-5-nitrobenzoate (Precursor for Route 2)

| Parameter | Nitration of methyl 3-methylbenzoate |

| Starting Material | methyl 3-methylbenzoate |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ |

| Solvent | Sulfuric Acid |

| Reaction Temperature | 0-15 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 81-85%[1] |

Table 4: Synthesis of Methyl 3-amino-5-methylbenzoate via Route 2 (Reduction)

| Parameter | Reduction of methyl 3-methyl-5-nitrobenzoate |

| Starting Material | methyl 3-methyl-5-nitrobenzoate |

| Key Reagents | Pd/C, H₂ (gas) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | Quantitative[2] |

Visualized Synthetic Pathways

Caption: Overall synthetic routes to Methyl 3-amino-5-methylbenzoate.

Experimental Protocols

Route 1: Esterification of 3-amino-5-methylbenzoic acid

Step 1a: Synthesis of 3-nitro-5-methylbenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 40 mL) to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 3-methylbenzoic acid (e.g., 10 g, 73.4 mmol) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (e.g., 6 mL) to concentrated sulfuric acid (e.g., 6 mL), while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid over a period of 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g). The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 1b: Synthesis of 3-amino-5-methylbenzoic acid

-

Reaction Setup: To a solution of 3-nitro-5-methylbenzoic acid (e.g., 10 g, 55.2 mmol) in methanol (e.g., 150 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (e.g., 0.5 g).

-

Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (e.g., 3-4 atm). The mixture is stirred vigorously at room temperature for 4-12 hours, or until hydrogen uptake ceases.

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 3-amino-5-methylbenzoic acid.

Step 1c: Synthesis of Methyl 3-amino-5-methylbenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (e.g., 5 g, 33.1 mmol) in methanol (e.g., 100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 2 mL) dropwise to the solution.

-

Esterification: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (e.g., 100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Route 2: Reduction of methyl 3-methyl-5-nitrobenzoate

Step 2a: Synthesis of methyl 3-methyl-5-nitrobenzoate

-

Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (e.g., 20 mL) to 0 °C. Add methyl 3-methylbenzoate (e.g., 5 g, 33.3 mmol) slowly.[1][3]

-

Nitration: A pre-cooled mixture of concentrated nitric acid (e.g., 3 mL) and concentrated sulfuric acid (e.g., 3 mL) is added dropwise, keeping the temperature below 15 °C.[3]

-

Reaction Completion: Stir at room temperature for 15-30 minutes after addition is complete.[3]

-

Work-up: Pour the reaction mixture over crushed ice. The precipitated solid is filtered, washed with cold water, and then with a cold, dilute sodium bicarbonate solution.[4]

-

Purification: The crude product is purified by recrystallization from methanol or ethanol.[3]

Step 2b: Synthesis of Methyl 3-amino-5-methylbenzoate

-

Reaction Setup: Dissolve methyl 3-methyl-5-nitrobenzoate (e.g., 5 g, 25.6 mmol) in methanol (e.g., 100 mL) in a hydrogenation vessel. Add 10% Pd/C catalyst (e.g., 0.25 g).

-

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (e.g., 3-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).[2]

-

Work-up: Filter the catalyst through Celite and concentrate the filtrate under reduced pressure to obtain the product.[2]

Experimental Workflows

Caption: Experimental workflow for the esterification pathway (Route 1).

Caption: Experimental workflow for the reduction pathway (Route 2).

References

A Comprehensive Technical Guide to Methyl 3-amino-5-methylbenzoate

This technical guide provides a detailed overview of Methyl 3-amino-5-methylbenzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

IUPAC Name: Methyl 3-amino-5-methylbenzoate

Synonyms:

-

3-Amino-5-methylbenzoic acid methyl ester

-

Methyl 3,5-aminomethylbenzoate

Physicochemical Properties

A summary of the key quantitative data for Methyl 3-amino-5-methylbenzoate is presented in the table below. This information is crucial for its handling, application in synthetic procedures, and for analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂[1][2] |

| Molar Mass | 165.19 g/mol [1][2] |

| Boiling Point | 303.1 ± 22.0 °C at 760 mmHg[1][2] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 3.57 ± 0.10 (Predicted)[2] |

| Appearance | Yellow to brown solid[2] |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place[2] |

Experimental Protocol: Synthesis of Methyl 3-amino-5-methylbenzoate

The following is a detailed experimental protocol for the synthesis of Methyl 3-amino-5-methylbenzoate via the esterification of 3-amino-5-methylbenzoic acid. This method is a standard and efficient route for the preparation of this compound.

3.1. Materials and Reagents:

-

3-amino-5-methylbenzoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.2. Reaction Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous methanol. The amount of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of acid).

-

Acid Catalyst Addition:

-

Method A (Thionyl Chloride): Cool the methanolic solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. This addition is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Method B (Sulfuric Acid): Alternatively, while cooling the methanolic solution in an ice bath, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise.

-

-

Reaction: After the complete addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

-

Extraction:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-5-methylbenzoate.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the synthesis and a potential reaction pathway.

References

Solubility of "Methyl 3-amino-5-methylbenzoate" in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 3-amino-5-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3-amino-5-methylbenzoate in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information, data for structurally related compounds, and detailed experimental protocols for solubility determination to empower researchers in their work.

Executive Summary

Methyl 3-amino-5-methylbenzoate is a valuable building block in medicinal chemistry and organic synthesis. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug development. This document summarizes the known solubility characteristics of Methyl 3-amino-5-methylbenzoate and provides context by presenting quantitative data for analogous compounds. Furthermore, it outlines standard methodologies for experimentally determining solubility, offering a practical framework for laboratory investigation.

Solubility of Methyl 3-amino-5-methylbenzoate

Qualitative Solubility Data

General Solubility Considerations for Related Compounds

The solubility of a compound is influenced by its molecular structure, including the presence of polar and non-polar functional groups. For Methyl 3-amino-5-methylbenzoate, the ester and amino groups contribute to its polarity, while the benzene ring and methyl group provide non-polar character.

General solubility principles suggest that:

-

Polar Solvents: The presence of the amino and ester groups, capable of hydrogen bonding, would suggest solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Non-Polar Solvents: The aromatic ring and methyl group may confer some solubility in non-polar solvents (e.g., hexane, toluene), although the polar groups will limit this.

The parent compound, Methyl benzoate , which lacks the amino and methyl substituents, is poorly soluble in water but is miscible with organic solvents such as ethanol, ether, and methanol[3][4][5][6].

Quantitative Solubility Data for Structurally Related Compounds

To provide a practical reference for researchers, the following tables summarize quantitative solubility data for structurally similar molecules. It is crucial to note that these values are for related compounds and should be used as an estimation, not a direct substitute for experimental data on Methyl 3-amino-5-methylbenzoate.

Solubility of Ethyl p-Aminobenzoate in Various Alcohols

Ethyl p-aminobenzoate, an isomer of aminobenzoate esters, provides insight into how temperature and the choice of alcohol can affect solubility. The data indicates that solubility increases with temperature[7].

| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |

| Methanol | 283.15 | 10.51 |

| 293.15 | 15.23 | |

| 303.15 | 21.67 | |

| 313.15 | 30.21 | |

| 323.15 | 41.58 | |

| Ethanol | 283.15 | 8.97 |

| 293.15 | 12.89 | |

| 303.15 | 18.14 | |

| 313.15 | 25.13 | |

| 323.15 | 34.36 | |

| n-Propanol | 283.15 | 7.82 |

| 293.15 | 11.15 | |

| 303.15 | 15.63 | |

| 313.15 | 21.65 | |

| 323.15 | 29.54 |

Data extracted from a study on Ethyl p-aminobenzoate and should be considered as a proxy.[7]

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data for Methyl 3-amino-5-methylbenzoate, researchers will need to determine its solubility experimentally. The following are detailed methodologies for common solubility experiments.

Isothermal Saturation Method (Gravimetric Analysis)

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

-

Sample Preparation: Add an excess amount of Methyl 3-amino-5-methylbenzoate to a known volume or mass of the desired organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to settle, permitting the undissolved solid to precipitate.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered sample to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: Weigh the container with the dried solute residue.

-

Calculation: The solubility can be calculated in terms of mass per volume (e.g., g/100 mL) or mole fraction.

Dynamic Method (Laser Monitoring)

This technique, also known as the "last solid disappearance method," involves slowly heating a suspension of the solute in the solvent until all solid material dissolves.

Methodology:

-

Suspension Preparation: Prepare a suspension of Methyl 3-amino-5-methylbenzoate in the chosen solvent with a known composition in a jacketed glass vessel.

-

Controlled Heating: The vessel is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) with continuous stirring.

-

Dissolution Monitoring: A laser beam is passed through the suspension, and the light transmission is monitored by a detector. As the solid dissolves, the light transmission increases.

-

Endpoint Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution and maximum light transmission, is recorded as the saturation temperature for that specific composition.

-

Data Collection: Repeat the process for different compositions to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a methyl aminobenzoate derivative, a process that relies on the solubility properties of the intermediates and final product.

Caption: A typical workflow for the synthesis and purification of Methyl 3-amino-5-methylbenzoate.

Isothermal Saturation Solubility Determination Workflow

The following diagram outlines the logical steps involved in determining solubility using the isothermal saturation method.

Caption: Workflow for determining solubility via the isothermal saturation method.

References

- 1. Mfcd00006326 2 Amino 5 Pyridinecarboxylic Acid Cas 3167 49 5 Manufacture and Mfcd00006326 2 Amino 5 Pyridinecarboxylic Acid Cas 3167 49 5 Supplier in China [volsenchem.com]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl benzoate | 93-58-3 [chemicalbook.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

The Versatile Scaffold: Methyl 3-amino-5-methylbenzoate as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-methylbenzoate, a seemingly simple aromatic amine, has emerged as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its strategic placement of amino, methyl, and methyl ester functionalities provides a versatile platform for structural elaboration, enabling the development of potent and selective agents across various therapeutic areas. This technical guide delves into the multifaceted applications of this scaffold, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in shaping modern medicinal chemistry.

Therapeutic Applications: A Scaffold for Diverse Targets

The utility of methyl 3-amino-5-methylbenzoate spans a range of pharmacological targets, from viral enzymes to critical components of human cell signaling pathways. Its incorporation into molecular frameworks has led to the discovery and development of inhibitors for HIV-1 protease, kinases such as MKK4, and enzymes involved in cellular detoxification like glutathione reductase. Furthermore, it serves as a key intermediate in the synthesis of established drugs like the antihypertensive agent Telmisartan.

HIV-1 Protease Inhibition

Derivatives of methyl 3-amino-5-methylbenzoate have been explored as P2 ligands in the design of HIV-1 protease inhibitors. By mimicking the natural substrate of the enzyme, these compounds can effectively block the viral replication cycle. The aminobenzoate core provides a rigid scaffold to which various heterocyclic and aliphatic groups can be appended to optimize interactions within the enzyme's active site.

Kinase Modulation: Targeting the MKK4/JNK Pathway

Mitogen-activated protein kinase kinase 4 (MKK4) is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cellular responses to stress, inflammation, and apoptosis.[1] The development of selective MKK4 inhibitors is a promising therapeutic strategy for various diseases, including cancer and conditions requiring liver regeneration. Methyl 3-amino-5-methylbenzoate has been utilized as a starting material in the synthesis of potent MKK4 inhibitors.

Glutathione Reductase and Glutathione S-Transferase Inhibition

Glutathione reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense system.[2] The inhibition of these enzymes can be a strategy to sensitize cancer cells to chemotherapy. Methyl 3-amino-5-methylbenzoate and related aminobenzoate derivatives have been investigated for their inhibitory activity against these enzymes.[2]

Synthesis of Angiotensin II Receptor Blockers

Methyl 3-amino-5-methylbenzoate is a key intermediate in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker for the treatment of hypertension. This highlights the industrial relevance of this building block in the production of established pharmaceuticals.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various derivatives synthesized using methyl 3-amino-5-methylbenzoate as a starting material or key intermediate.

Table 1: Inhibitory Activity of HIV-1 Protease Inhibitors

| Compound ID | Modification on the Aminobenzoate Scaffold | HIV-1 Protease Ki (nM) | Antiviral IC50 (nM) |

| 5f | 2-methyl-3-aminothiozolyl derivative | 19 | No appreciable activity |

| 5g | 3-aminothiazoloyl-5-methyl heterocycle | Not improved | Not improved |

| 5h | 3-aminothiazoloyl-6-methyl derivative | 8.7 | 580 |

| 5j | 3-methyl-thiazolylamino heterocycle | 26 | No appreciable activity |

Data sourced from a study on imatinib and nilotinib-derived templates for HIV-1 protease inhibitors.[3]

Table 2: Inhibitory Activity of Aminobenzoate Derivatives against Glutathione Reductase (GR)

| Compound | Ki (μM) vs. Human GR |

| Methyl 3-amino-5-chlorobenzoate | 0.524 ± 0.109 |

| Methyl 3-amino-4-nitrobenzoate | - |

| Methyl 3-amino-5-methylbenzoate | - |

Data for related compounds from a study on the inhibition of glutathione reductase by resorcinol derivatives. While the Ki for methyl 3-amino-5-methylbenzoate was not explicitly stated in the abstract, it was part of the investigated series.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of medicinal chemistry research. Below are key experimental protocols for the synthesis and biological evaluation of compounds derived from methyl 3-amino-5-methylbenzoate.

Synthesis of Methyl 3-methyl-5-((4-methylthiazol-2-yl)amino)benzoate (A Key Intermediate for HIV-1 Protease Inhibitors)[3]

Materials:

-

Methyl 3-amino-5-methylbenzoate (100 mg, 0.61 mmol)

-

Chloroacetone (0.05 mL, 0.61 mmol)

-

Potassium thiocyanate (KSCN) (90 mg, 0.92 mmol)

-

Methanol (0.41 mL)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of potassium thiocyanate in methanol, add chloroacetone at room temperature.

-

Stir the mixture for a specified period, then add methyl 3-amino-5-methylbenzoate.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of 25% ethyl acetate in hexanes to afford the desired product.

General Procedure for MKK4 Inhibitor Intermediate Synthesis[1]

Step 1: Reduction of a Nitro Intermediate A solution of the nitro-containing precursor is subjected to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude amine.

Step 2: Sulfonylation of Methyl 3-amino-5-methylbenzoate To a solution of methyl 3-amino-5-methylbenzoate in a suitable solvent (e.g., pyridine or dichloromethane with a base), the desired sulfonyl chloride is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction mixture is then worked up by washing with aqueous acid and brine, followed by drying over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

In Vitro Glutathione Reductase Inhibition Assay[2]

Enzyme and Substrate Preparation:

-

Human glutathione reductase (hGR) is purified from human erythrocytes using 2',5'-ADP Sepharose 4B affinity chromatography.

-

A stock solution of the substrate, oxidized glutathione (GSSG), is prepared in the assay buffer.

-

A stock solution of the cofactor, NADPH, is prepared in the assay buffer.

Inhibition Assay:

-

The assay is performed in a 96-well plate.

-

Varying concentrations of the inhibitor (dissolved in DMSO) are pre-incubated with the enzyme in the assay buffer for a specified time at room temperature.

-

The reaction is initiated by the addition of GSSG and NADPH.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically over time.

-

The initial rates of the reaction are calculated for each inhibitor concentration.

-

The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are determined using Lineweaver-Burk plots.

Visualizing the Science: Pathways and Workflows

Understanding the complex biological systems and experimental processes is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key concepts related to the medicinal chemistry of methyl 3-amino-5-methylbenzoate derivatives.

Caption: MKK4 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Kinase Inhibitor Screening.

Caption: General Synthetic Workflow for Bioactive Molecules.

Conclusion

Methyl 3-amino-5-methylbenzoate has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its inherent structural features allow for the efficient synthesis of a wide range of derivatives that can be tailored to interact with specific biological targets. The examples provided in this guide, from potent antiviral agents to kinase inhibitors and key pharmaceutical intermediates, underscore the significant contribution of this scaffold to drug discovery and development. As researchers continue to explore novel chemical space, the strategic application of such foundational building blocks will undoubtedly continue to fuel the pipeline of innovative therapeutics.

References

An In-depth Technical Guide to Methyl 3-amino-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-methylbenzoate is an aromatic organic compound with the chemical formula C₉H₁₁NO₂. As a substituted benzoate ester, it serves as a valuable building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries. Its structural features, including an amine group and a methyl group on the benzene ring, provide versatile sites for chemical modifications, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of Methyl 3-amino-5-methylbenzoate, compiling available data from the scientific literature.

Physicochemical Properties

Methyl 3-amino-5-methylbenzoate is a solid, typically appearing as a yellow to brown substance.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molar Mass | 165.19 g/mol | [1][2] |

| Boiling Point | 303.1 ± 22.0 °C (Predicted) | [1] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.57 ± 0.10 (Predicted) | [1] |

| Appearance | Yellow to brown solid | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Synthesis of Methyl 3-amino-5-methylbenzoate

The synthesis of Methyl 3-amino-5-methylbenzoate is typically achieved through a two-step process, starting from 3,5-dimethylnitrobenzene. The first step involves the oxidation of one of the methyl groups to a carboxylic acid, followed by the reduction of the nitro group to an amine, and finally, esterification of the carboxylic acid. A common synthetic pathway is outlined below.

Caption: Synthetic pathway for Methyl 3-amino-5-methylbenzoate.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-5-nitrobenzoic acid from 3,5-Dimethylnitrobenzene

A general procedure for the oxidation of a methyl group on a nitro-substituted toluene derivative involves a strong oxidizing agent like potassium permanganate (KMnO₄).[3]

-

3,5-dimethylnitrobenzene is added to a solvent mixture, such as pyridine and water, with stirring and heated to approximately 80°C.[3]

-

Potassium permanganate is added portion-wise to the heated mixture.[3]

-

The reaction mixture is then heated for an extended period (e.g., 1.75 hours) at 85-90°C.[3]

-

After the reaction is complete, the hot mixture is filtered to remove manganese dioxide.[3]

-

The filtrate is concentrated, and the residue is dissolved in water and extracted with an organic solvent like ether to remove unreacted starting material.[3]

-

The aqueous layer is acidified with a strong acid (e.g., concentrated HCl) and then extracted with an organic solvent such as ethyl acetate.[3]

-

The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude 3-methyl-5-nitrobenzoic acid, which can be further purified.[3] A yield of 40% has been reported for this transformation.[3]

Step 2: Synthesis of 3-Amino-5-methylbenzoic acid

The reduction of the nitro group to an amine can be achieved using various reducing agents. Common methods include the use of iron powder in acetic acid or catalytic hydrogenation.[4] A general protocol for catalytic hydrogenation is as follows:

-

The nitro-substituted benzoic acid is dissolved in a suitable solvent, such as methanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere, often under pressure, and stirred until the reaction is complete.

-

The catalyst is then removed by filtration.

-

The solvent is evaporated to yield the amino-substituted benzoic acid.

Step 3: Synthesis of Methyl 3-amino-5-methylbenzoate (Fischer Esterification)

The final step is the esterification of the carboxylic acid with methanol, typically under acidic conditions (Fischer esterification).[5][6][7]

-

3-Amino-5-methylbenzoic acid is dissolved in an excess of anhydrous methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride, is added.[6]

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.[7]

-

After cooling, the reaction mixture is poured into water or onto ice.[7]

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed to yield the crude Methyl 3-amino-5-methylbenzoate, which can be purified by recrystallization or chromatography.

Spectroscopic Data

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm). Due to the substitution pattern, these would likely appear as singlets or narrow multiplets.

-

Methyl Ester Protons: A singlet around δ 3.8-3.9 ppm, integrating to 3H.

-

Aromatic Methyl Protons: A singlet around δ 2.2-2.4 ppm, integrating to 3H.

-

Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 3.5-5.0 ppm, integrating to 2H.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.[8]

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group would be shifted upfield, while the carbon attached to the ester group would be downfield.

-

Methyl Ester Carbon: A signal around δ 51-53 ppm.[8]

-

Aromatic Methyl Carbon: A signal around δ 20-22 ppm.

Predicted IR Spectrum:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹.[9]

-

C=O Stretching (ester): A strong absorption band around 1700-1725 cm⁻¹.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O Stretching (ester): Bands in the region of 1100-1300 cm⁻¹.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃, m/z = 134) and the carbomethoxy group (-COOCH₃, m/z = 106).

Applications

Methyl 3-amino-5-methylbenzoate is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester group that can be hydrolyzed or transesterified, makes it a versatile precursor for the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

Safety Information

As with any chemical, appropriate safety precautions should be taken when handling Methyl 3-amino-5-methylbenzoate. It is advisable to work in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has summarized the available information on the synthesis, properties, and analytical characterization of Methyl 3-amino-5-methylbenzoate. While detailed experimental data for this specific compound is sparse in the readily accessible literature, the provided information, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers and professionals working with this molecule. Further experimental investigation is warranted to fully characterize its spectroscopic properties and explore its potential applications.

References

- 1. METHYL 3-AMINO-5-METHYLBENZOATE CAS#: 18595-15-8 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Methyl 3-amino-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-methylbenzoate is a valuable substituted aromatic amine and ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a key intermediate in the preparation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The strategic placement of the amino and methyl groups on the benzene ring influences the molecule's reactivity and provides a scaffold for the synthesis of targeted therapeutic agents. Substituted aminobenzoic acid derivatives are prevalent in the design of kinase inhibitors, where the amino group can serve as a crucial anchor for binding to the hinge region of the enzyme's ATP-binding site.[1]

This document provides a comprehensive overview of the reaction mechanisms for the synthesis of Methyl 3-amino-5-methylbenzoate, detailed experimental protocols, and a summary of its applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-amino-5-methylbenzoate is provided in the table below.

| Property | Value |

| CAS Number | 18595-15-8 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Yellow to brown solid |

| Boiling Point | 303.1±22.0 °C (Predicted)[2] |

| Density | 1.132±0.06 g/cm³ (Predicted)[2] |

| pKa | 3.57±0.10 (Predicted)[2] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature[2] |

Reaction Mechanisms and Synthesis Pathways

The synthesis of Methyl 3-amino-5-methylbenzoate can be achieved through two primary routes, each involving fundamental organic transformations.

Route 1: Fischer-Speier Esterification of 3-Amino-5-methylbenzoic Acid

This is a direct and classical method for the synthesis of esters. The reaction involves the acid-catalyzed esterification of 3-amino-5-methylbenzoic acid with methanol. The mechanism proceeds via the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester.

Route 2: Reduction of Methyl 3-methyl-5-nitrobenzoate

This two-step synthetic approach begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.

-

Nitration: The synthesis of the precursor, Methyl 3-methyl-5-nitrobenzoate, can be achieved by the nitration of 3-methylbenzoic acid followed by esterification, or by the nitration of methyl 3-methylbenzoate. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The electron-withdrawing carboxylic acid or ester group directs the incoming nitro group to the meta position.

-

Reduction: The nitro group of Methyl 3-methyl-5-nitrobenzoate is then reduced to an amino group. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed in the presence of hydrogen gas.

Experimental Protocols

The following are detailed protocols for the synthesis of Methyl 3-amino-5-methylbenzoate based on established chemical principles and analogous procedures.

Protocol 1: Fischer-Speier Esterification of 3-Amino-5-methylbenzoic Acid

Materials:

-

3-Amino-5-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude Methyl 3-amino-5-methylbenzoate can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate

Materials:

-

Methyl 3-methyl-5-nitrobenzoate

-

Methanol

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

-

Celite

-

Filtration apparatus

Procedure:

-

Dissolve Methyl 3-methyl-5-nitrobenzoate (1.0 eq) in methanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 1-3 atm, or as per the apparatus specifications) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-